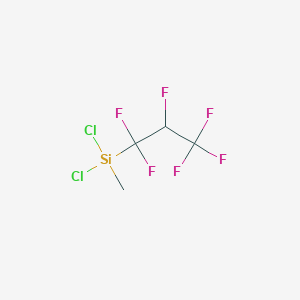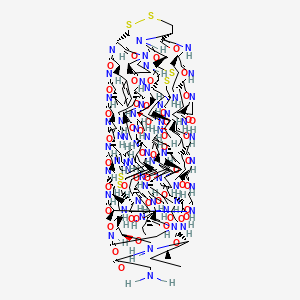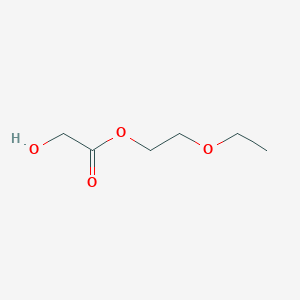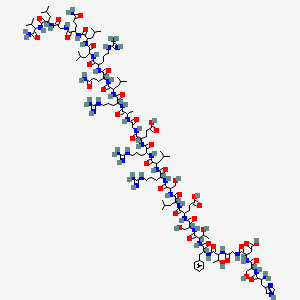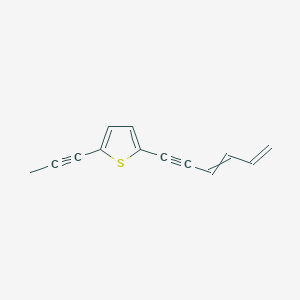
2-(Hexa-3,5-dien-1-YN-1-YL)-5-(prop-1-YN-1-YL)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hexa-3,5-dien-1-YN-1-YL)-5-(prop-1-YN-1-YL)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two alkyne groups and a conjugated diene system, which may impart unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexa-3,5-dien-1-YN-1-YL)-5-(prop-1-YN-1-YL)thiophene can be achieved through various synthetic routes. One common method involves the coupling of a thiophene derivative with appropriate alkyne and diene precursors under palladium-catalyzed cross-coupling conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield.
化学反応の分析
Types of Reactions
2-(Hexa-3,5-dien-1-YN-1-YL)-5-(prop-1-YN-1-YL)thiophene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the alkyne groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of advanced materials, such as conductive polymers.
作用機序
The mechanism of action of 2-(Hexa-3,5-dien-1-YN-1-YL)-5-(prop-1-YN-1-YL)thiophene involves its interaction with molecular targets through its alkyne and diene groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or materials. The specific pathways and targets depend on the context of its application.
類似化合物との比較
Similar Compounds
2,5-Diethynylthiophene: Similar structure but lacks the conjugated diene system.
2,5-Dibromothiophene: Contains halogen substituents instead of alkyne groups.
2,5-Dimethylthiophene: Contains methyl groups instead of alkyne and diene groups.
Uniqueness
2-(Hexa-3,5-dien-1-YN-1-YL)-5-(prop-1-YN-1-YL)thiophene is unique due to the presence of both alkyne and conjugated diene groups, which can impart distinct reactivity and properties compared to other thiophene derivatives.
特性
CAS番号 |
777-89-9 |
|---|---|
分子式 |
C13H10S |
分子量 |
198.29 g/mol |
IUPAC名 |
2-hexa-3,5-dien-1-ynyl-5-prop-1-ynylthiophene |
InChI |
InChI=1S/C13H10S/c1-3-5-6-7-9-13-11-10-12(14-13)8-4-2/h3,5-6,10-11H,1H2,2H3 |
InChIキー |
BTXGXNRHWLHJBS-UHFFFAOYSA-N |
正規SMILES |
CC#CC1=CC=C(S1)C#CC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


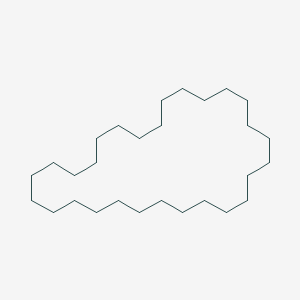
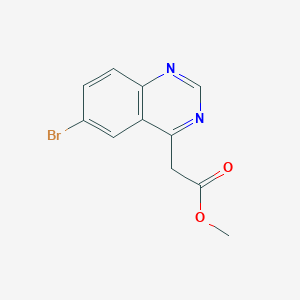
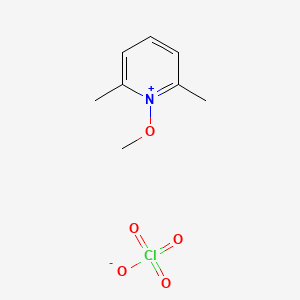
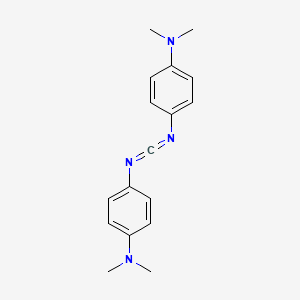
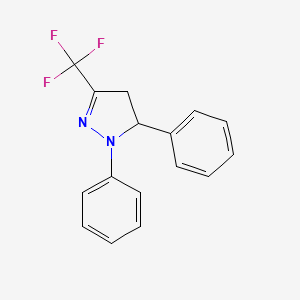
![9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene](/img/structure/B14756503.png)

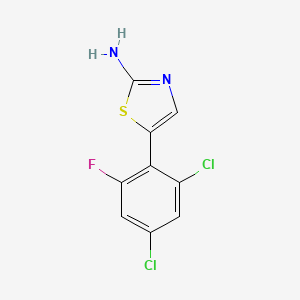
![4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile](/img/structure/B14756519.png)
